![molecular formula C13H18BrN3O B15112207 5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B15112207.png)
5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention in various fields of scientific research Pyrimidine derivatives are known for their significant applications in medicine, chemical industry, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-5-bromopyrimidine with 1-cyclobutyl-4-piperidinol in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used as a substrate to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (PdCl2(PPh3)2) with boronic acids in the presence of bases like sodium carbonate (Na2CO3) in aqueous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of functional materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.
2,5-Disubstituted Pyrimidines: These compounds have various substituents at the 2 and 5 positions of the pyrimidine ring and are known for their biological activities.
Uniqueness
5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. The cyclobutyl group can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H18BrN3O |
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Molecular Weight |
312.21 g/mol |
IUPAC Name |
5-bromo-2-(1-cyclobutylpiperidin-4-yl)oxypyrimidine |
InChI |
InChI=1S/C13H18BrN3O/c14-10-8-15-13(16-9-10)18-12-4-6-17(7-5-12)11-2-1-3-11/h8-9,11-12H,1-7H2 |
InChI Key |
WERKKSCHVGZSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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